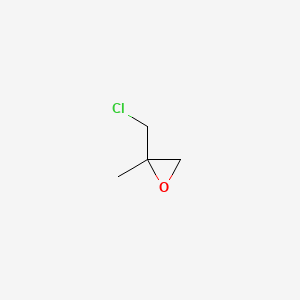

2-(Chloromethyl)-2-methyloxirane

描述

Contextual Significance of Oxirane Derivatives in Synthetic Chemistry

Oxiranes, also known as epoxides, are a class of cyclic ethers characterized by a strained three-membered ring containing one oxygen and two carbon atoms. fiveable.mehmdb.ca This ring strain is the primary determinant of their high reactivity, making them susceptible to ring-opening reactions with a wide array of nucleophiles, including alcohols, amines, and thiols. fiveable.me The ability of oxiranes to readily undergo these transformations makes them invaluable intermediates in organic synthesis, providing a pathway to a diverse range of more complex molecules. fiveable.meresearchgate.net The epoxidation of alkenes is a common method for synthesizing oxiranes. fiveable.mequimicaorganica.org

Historical Perspectives and Evolution of Research on Chloromethyl Oxiranes

Research into chloromethyl oxiranes, such as the closely related epichlorohydrin (B41342) (2-(chloromethyl)oxirane), has a long history rooted in their utility as precursors for various industrial polymers, most notably epoxy resins. ontosight.aihangdachem.com The introduction of a methyl group to create 2-(chloromethyl)-2-methyloxirane modifies the reactivity and steric environment of the epoxide ring. The chloromethyl group introduces significant electron-withdrawing character, which impacts bond polarization and reactivity patterns. Early research focused on fundamental synthesis and reactivity studies, with one common laboratory synthesis method involving the epoxidation of 3-chloro-2-methylpropene (B57409) (methallyl chloride). chemicalbook.com A typical procedure involves reacting the alkene with a peracid like m-chloroperbenzoic acid. Another established method is the reaction of methallyl chloride with N-bromosuccinimide and sodium hydroxide (B78521) in an aqueous medium. chemicalbook.com

Current Research Landscape of this compound

The current research landscape for this compound is characterized by its application as a key intermediate in the synthesis of more complex molecules and polymers. Its bifunctional nature, with both an epoxide and a chloromethyl group, allows for a variety of chemical transformations.

One significant area of research is in polymer chemistry. This compound can be copolymerized with other oxiranes, such as 2-methyloxirane (propylene oxide), to create polymers with tailored properties. ontosight.ai The chloromethyl group provides a reactive handle for further modifications, such as crosslinking to enhance adhesive properties or introducing other functional groups. ontosight.ai These polymers have potential applications in coatings, adhesives, and even in water treatment for the chelation of heavy metals. ontosight.ai

In organic synthesis, the epoxide ring of this compound undergoes nucleophilic ring-opening reactions. For example, it is used in the synthesis of tris(β-methylglycerol) isocyanurate, a compound utilized in the production of flame retardants and other polymer additives. It also reacts with naphthol to form naphthalenyl oxiranes, which are precursors for molecules with potential applications in the pharmaceutical and agrochemical sectors. The compound is also an important intermediate in the preparation of the fungicide prothioconazole. google.com

Interdisciplinary Relevance and Emerging Research Frontiers

The applications of this compound and its derivatives extend into several interdisciplinary fields. The polymers derived from this monomer are being explored for biomedical applications. ontosight.aiontosight.ai Due to their potential biocompatibility and the ability to be functionalized, these copolymers are being investigated for use in drug delivery systems, tissue engineering scaffolds, and as bioadhesives. ontosight.aiontosight.ai

Emerging research frontiers are likely to focus on the development of more sophisticated polymer architectures and functional materials. The ability to precisely control the copolymerization of this compound with other monomers opens up possibilities for creating materials with highly specific properties for advanced applications, such as in composites and for electronic devices. ontosight.aihaz-map.com Further exploration of its reactivity will continue to yield novel synthetic pathways to complex organic molecules with potential biological activity.

Structure

3D Structure

属性

IUPAC Name |

2-(chloromethyl)-2-methyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c1-4(2-5)3-6-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHFXJOCUKBZFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870659 | |

| Record name | 2-(Chloromethyl)-2-methyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-09-4 | |

| Record name | 2-(Chloromethyl)-2-methyloxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-2-methyloxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 598-09-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24245 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Chloromethyl)-2-methyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-2-methyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloromethyl 2 Methyloxirane

Established Synthetic Pathways

Traditional methods for the synthesis of 2-(chloromethyl)-2-methyloxirane have been well-documented, relying on established reactions in organic chemistry.

The most prevalent method for synthesizing this compound is the direct epoxidation of its corresponding halogenated alkene precursor, 3-chloro-2-methyl-1-propene, which is also known as methallyl chloride. chemicalbook.comgoogle.com This transformation involves the creation of an oxirane ring from the carbon-carbon double bond of the precursor. Various oxidizing agents and reaction systems have been developed for this purpose.

One common laboratory-scale approach involves the use of a peroxy acid, such as meta-chloroperbenzoic acid (m-CPBA), in a suitable organic solvent like dichloromethane. chemicalbook.com This reaction is typically performed at controlled, low temperatures to manage its exothermicity and optimize the yield of the epoxide. chemicalbook.com

Another established method employs a two-step, one-pot procedure starting from methallyl chloride. google.com In this process, a halohydrin is formed in situ using N-bromosuccinimide in an aqueous medium. Subsequent treatment with a base, such as sodium hydroxide (B78521), induces intramolecular cyclization to form the desired epoxide ring. google.com This pathway offers a moderate yield after purification by distillation. google.com

More recent developments have focused on catalytic systems for the epoxidation of methallyl chloride. The use of hydrogen peroxide (H₂O₂) as the oxidant in conjunction with a titanium silicalite-1 (TS-1) catalyst has been investigated. orgsyn.org This method can achieve high selectivity for the epoxide, with studies exploring both batch and continuous processes under varying conditions of temperature, pressure, and reactant concentrations. orgsyn.org

Table 1: Comparison of Epoxidation Methods for 3-Chloro-2-methyl-1-propene

| Oxidizing System | Starting Material | Key Reagents | Conditions | Reported Yield | Notes |

|---|---|---|---|---|---|

| Peroxy Acid Epoxidation | 3-Chloro-2-methyl-1-propene | m-Chloroperbenzoic acid (m-CPBA) | Dichloromethane, 0–5°C | ~75% | A common laboratory method. chemicalbook.comnih.gov |

| Halohydrin Formation/Cyclization | 3-Chloro-2-methyl-1-propene | N-Bromosuccinimide, Sodium Hydroxide | Aqueous, 10–25°C | 47% | A two-step, one-pot synthesis. google.com |

| Catalytic Oxidation | 3-Chloro-2-methyl-1-propene | Hydrogen Peroxide (30%), TS-1 Catalyst | Methanol (B129727) solvent, 60°C | ~51% conversion (MAC) | High selectivity (~90%) to the epoxide is achievable. orgsyn.org |

While halogen exchange reactions are a fundamental class of transformations in organic synthesis, their application as a primary and established route for the direct synthesis of this compound is not widely reported in scientific literature. Such a pathway would theoretically involve starting with a different 2-(halomethyl)-2-methyloxirane (e.g., the bromo- or iodo-analogue) and substituting the halogen with chlorine. The more direct epoxidation of the readily available methallyl chloride is the predominantly documented and favored synthetic strategy.

The development of stereoselective methods to produce specific enantiomers of chiral epoxides is of significant interest for applications in pharmaceuticals and fine chemicals. For alkyloxiranes in general, one established route to obtain optically active products involves a multi-step sequence starting from readily available chiral precursors like α-amino acids. nih.gov This method transforms the amino acid into a chiral 2-chloroalkanoic acid, which is then reduced to the corresponding 2-chloroalkanol. nih.gov Subsequent treatment with a base induces an intramolecular Williamson ether synthesis (cyclization) to form the chiral oxirane with an inversion of configuration at the stereocenter. nih.gov While this is a general strategy, its specific application to produce enantiomerically pure (R)- or (S)-2-(chloromethyl)-2-methyloxirane would require a suitable chiral starting material.

Furthermore, biocatalytic approaches using enzymes have shown promise for the stereoselective epoxidation of alkenes. Fungal peroxygenases, for instance, have been used for the regio- and stereoselective epoxidation of fatty acids. rsc.org This highlights the potential for enzymatic systems to be developed for the asymmetric epoxidation of precursors like 3-chloro-2-methyl-1-propene, which could offer a route to enantiopure this compound.

Novel Synthetic Routes and Innovations

Research into the synthesis of this compound continues to evolve, with a focus on improving efficiency, safety, and environmental sustainability.

The principles of green chemistry aim to reduce waste and utilize more environmentally benign substances. In the context of this compound synthesis, a significant advancement is the use of hydrogen peroxide (H₂O₂) as an oxidant. The catalytic epoxidation of methallyl chloride with H₂O₂ over a titanium silicalite (TS-1) catalyst is considered a greener alternative to traditional methods that use stoichiometric peroxy acids. orgsyn.org The primary advantage of this system is that the only theoretical byproduct is water, which minimizes waste streams. orgsyn.org The TS-1 catalyst is also heterogeneous, allowing for easier separation from the reaction mixture and potential for reuse, further enhancing the process's sustainability. orgsyn.org

This trend mirrors broader efforts in the chemical industry to develop greener routes to epoxides, such as the production of the related compound epichlorohydrin (B41342) from glycerol, a renewable byproduct of biodiesel production. k-online.comsigmaaldrich.com These processes avoid the use of propylene (B89431) derived from fossil fuels and aim to create more atom-efficient and waste-free manufacturing cycles. k-online.com

The transition from batch to continuous manufacturing processes offers numerous advantages, including improved heat management, enhanced safety, and greater consistency in product quality. For the synthesis of this compound, industrial-scale methods often favor continuous flow processes. chemicalbook.com

A specific study has detailed the epoxidation of methallyl chloride to 2-methylepichlorohydrin (an alternative name for the target compound) using a TS-1 microsphere catalyst in a continuous slurry reactor. This research demonstrated that the process could be run for an extended period (over 250 hours) while maintaining high selectivity to the epoxide and high conversion of the hydrogen peroxide oxidant. The use of a microsphere catalyst facilitates the separation of the solid catalyst from the liquid product stream in a continuous setup. This work validates the feasibility of developing efficient and green continuous production routes for this compound.

Catalyst Development and Optimization in Synthesis

The development of efficient synthetic routes for heterocyclic compounds like epoxides is a significant area of chemical research. Catalysis is central to modern chemical synthesis, aiming for powerful, environmentally benign, and efficient chemical reactions. researchgate.net The traditional synthesis of this compound can be achieved from methallyl chloride. One documented method involves a two-step process starting with the reaction of methallyl chloride with N-bromosuccinimide in water, followed by treatment with aqueous sodium hydroxide to form the epoxide ring. chemicalbook.com In this synthesis, the base (sodium hydroxide) facilitates the intramolecular cyclization (epoxidation) after the formation of a halohydrin intermediate.

Optimization of such syntheses often focuses on improving yield, reducing reaction times, and employing more environmentally friendly reagents. While strong inorganic acids are common catalysts in some epoxidation processes, they can be corrosive and lead to ring-opening side reactions, which reduces selectivity. mdpi.com Therefore, the development of heterogeneous catalysts is advantageous due to their reusability and ease of separation. mdpi.com

For related epoxides, significant research has gone into catalyst development. For instance, in the synthesis of epichlorohydrin from allyl chloride, titanium-silicalite-1 (TS-1) and Ti-MWW have been identified as promising heterogeneous catalysts when using hydrogen peroxide as an oxidant, offering high catalytic activity and product selectivity. mdpi.com The synthesis of other chloroalkyl ethers has been shown to be effectively catalyzed by zinc(II) salts, which facilitate the reaction between acetals and acid halides in near-quantitative yields with low catalyst loading (0.01 mol %). researchgate.net The development of new catalyst systems, such as those based on modified mesoporous alumina, is an ongoing effort in the synthesis of related organochlorine compounds like methyl chloride, demonstrating the importance of catalyst design in industrial processes. mdpi.comrsc.org These examples highlight the direction of catalyst development for epoxide synthesis, focusing on solid acid or metal-based catalysts to enhance process efficiency and sustainability.

Characterization of Synthetic Intermediates and Products

The definitive identification and purity assessment of this compound rely on modern analytical techniques. Spectroscopic methods are essential for elucidating its molecular structure, while chromatography is used to quantify its purity.

Spectroscopic Techniques in Structural Elucidation

Spectroscopic analysis provides unambiguous confirmation of the molecular structure of this compound. The primary techniques employed are Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. For the related, simpler compound (chloromethyl)oxirane, the spectrum shows characteristic absorption bands that confirm the presence of the epoxide ring and the C-Cl bond. nist.gov The analysis of this compound would similarly show key peaks corresponding to C-O-C stretching of the oxirane ring, C-H stretching of the methyl and methylene (B1212753) groups, and the C-Cl stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for detailing the carbon-hydrogen framework. The ¹H NMR spectrum provides information on the chemical environment of the protons, while ¹³C NMR distinguishes the different carbon atoms. For a related compound, 2-Chloromethyl-2-phenyl-oxirane, distinct chemical shifts are observed for the methylene protons of the oxirane ring and the chloromethyl group. spectrabase.com For this compound, specific shifts would confirm the presence and connectivity of the methyl group, the chloromethyl group, and the quaternary and methylene carbons of the oxirane ring.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular weight of this compound is 106.55 g/mol . nih.gov Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak corresponding to this mass and characteristic fragment ions resulting from the loss of groups like Cl, CH₃, or CH₂Cl.

Table 1: Summary of Spectroscopic Data for Structural Elucidation

| Technique | Observation | Inferred Structural Feature |

|---|---|---|

| IR Spectroscopy | Characteristic C-O-C stretching vibrations. | Presence of the oxirane (epoxide) ring. |

| C-Cl stretching band. | Presence of the chloromethyl group. | |

| ¹H NMR | Resonances for methyl (CH₃) protons. | Confirms the methyl substituent. |

| Resonances for methylene (CH₂) protons. | Confirms the chloromethyl and oxirane ring protons. | |

| ¹³C NMR | Signals for quaternary and methylene carbons. | Defines the carbon skeleton of the substituted oxirane. |

| Mass Spectrometry | Molecular ion peak (M⁺). | Confirms the molecular weight of the compound. |

| Characteristic fragmentation pattern. | Provides evidence for the compound's specific structure. |

Chromatographic Purity Assessment

Chromatographic techniques are essential for determining the purity of synthesized this compound, with gas chromatography (GC) being the most common method.

Gas Chromatography (GC): GC is widely used to separate volatile compounds and assess the purity of chemical products. Commercial suppliers of this compound typically report a purity of 97%, as determined by GC analysis. fishersci.casigmaaldrich.com The method involves injecting a sample into a gas chromatograph, where it is vaporized and carried by an inert gas (carrier gas) through a capillary column. The separation is based on the differential partitioning of the sample components between the stationary phase (coating the column) and the mobile phase (carrier gas).

A typical GC-MS method for a related compound involves a capillary column (e.g., DB-624, 30m length, 0.32mm inner diameter) with helium as the carrier gas at a constant flow rate. google.com A programmed temperature ramp is used to ensure the effective separation of components with different boiling points. google.com A detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used to quantify the eluted components. The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. For chiral compounds like substituted oxiranes, complexation gas chromatography on optically active metal chelates can be used to determine enantiomeric purity with high precision. orgsyn.org

Table 2: Typical Parameters for Gas Chromatography (GC) Purity Analysis

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column Type | Capillary Column (e.g., DB-624) | Provides high-resolution separation of volatile compounds. |

| Carrier Gas | Helium or Nitrogen | Acts as the mobile phase to carry the sample through the column. |

| Flow Rate | 1-2 mL/min | Controls the speed of separation and peak resolution. |

| Injection Mode | Split/Splitless | Introduces a small, precise amount of sample onto the column. |

| Temperature Program | Initial hold, ramp to final temperature | Separates compounds based on their boiling points and interaction with the stationary phase. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detects and quantifies the separated components. |

Reaction Mechanisms and Reactivity of 2 Chloromethyl 2 Methyloxirane

Epoxide Ring-Opening Reactions

The significant ring strain of approximately 25 kcal/mol makes the epoxide ring susceptible to cleavage under both acidic and basic conditions. libretexts.orgguidechem.com The carbons of the epoxide are highly reactive electrophiles, readily attacked by nucleophiles to relieve this strain. libretexts.orglibretexts.org The asymmetrical substitution of the epoxide ring in 2-(chloromethyl)-2-methyloxirane—with a primary carbon (C3) and a quaternary carbon (C2)—leads to distinct regiochemical outcomes depending on the reaction conditions.

The regioselectivity of the epoxide ring-opening is dictated by the nature of the nucleophile and the presence or absence of an acid catalyst. youtube.com These reactions generally proceed via an S\textsubscript{N}2-type mechanism, but the site of attack varies. ucalgary.ca

Under basic or nucleophilic conditions (using strong, negatively charged nucleophiles like alkoxides, hydroxides, or Grignard reagents), the reaction follows a classic S\textsubscript{N}2 pathway. ucalgary.camasterorganicchemistry.com The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. ucalgary.camasterorganicchemistry.com In this compound, this is the primary carbon (C3). This pathway is favored because the alkoxide formed is a poor leaving group, and the ring opening requires a direct "push" from a potent nucleophile at the most accessible site. masterorganicchemistry.com

Under acid-catalyzed conditions (using weak nucleophiles like water or alcohols in the presence of an acid), the reaction mechanism is a hybrid between S\textsubscript{N}1 and S\textsubscript{N}2. youtube.com The first step is the protonation of the epoxide oxygen, creating a much better leaving group. youtube.com This protonation allows the C-O bonds to weaken and a partial positive charge to develop on the ring carbons. The quaternary carbon (C2) can better stabilize this positive charge than the primary carbon (C3). Consequently, the weak nucleophile preferentially attacks the more substituted, more electrophilic C2 carbon. youtube.com This outcome is described as charge-controlled. youtube.com

Table 1: Regioselectivity of Nucleophilic Ring-Opening of this compound

| Reaction Conditions | Nucleophile Type | Mechanism | Site of Attack | Major Product |

| Basic / Nucleophilic | Strong (e.g., RO⁻, OH⁻, RMgX) | S\textsubscript{N}2 | Less substituted carbon (C3) | 1-substituted-2-methyl-2-(chloromethyl)propan-2-ol |

| Acid-Catalyzed | Weak (e.g., H₂O, ROH) | S\textsubscript{N}1-like / S\textsubscript{N}2 | More substituted carbon (C2) | 2-substituted-2-methyl-1-chloropropan-1,2-diol derivative |

In addition to the electrophilic carbons of the epoxide ring, the carbon atom of the chloromethyl group represents another electrophilic center. The chlorine atom is a good leaving group, making the chloromethyl group susceptible to nucleophilic substitution (S\textsubscript{N}2) reactions. The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of this carbon. stackexchange.com

This creates a scenario where nucleophilic attack on the chloromethyl group can compete with the epoxide ring-opening. The outcome of the reaction depends on the nucleophile, solvent, and temperature. For instance, strong, soft nucleophiles might preferentially attack the chloromethyl carbon, while hard nucleophiles may favor attacking the epoxide ring carbons.

The dual reactivity of this compound can lead to competing reaction pathways and the formation of by-products. The primary competition exists between ring-opening at C2, ring-opening at C3, and nucleophilic substitution at the chloromethyl carbon.

Furthermore, intramolecular reactions can occur, especially if the initial ring-opening product contains a nucleophilic center. For example, ring-opening with a hydroxide (B78521) ion under basic conditions yields a diol. The newly formed alkoxide intermediate could potentially attack the adjacent chloromethyl group in an intramolecular S\textsubscript{N}2 reaction, leading to the formation of a new, stable five-membered cyclic ether. Such intramolecular cyclizations are a known pathway for appropriately substituted halohydrins. masterorganicchemistry.com During synthesis, prolonged exposure to alkaline conditions is often avoided to prevent such unwanted side reactions. orgsyn.org

Polymerization Mechanisms

This compound can undergo polymerization through a ring-opening mechanism, leading to the formation of polyethers. The polymerization can be initiated by either cationic or anionic species.

Ring-Opening Polymerization (ROP) is a key reaction for this monomer, similar to other epoxides like epichlorohydrin (B41342). bsu.by The mechanism of polymerization, and thus the structure of the resulting polymer, is highly dependent on the initiator used. vaia.com

Cationic Ring-Opening Polymerization (CROP) is initiated by electrophiles, such as protic acids or Lewis acids (e.g., BF₃). bsu.bybeilstein-journals.orgnih.gov The mechanism mirrors the acid-catalyzed ring-opening. The initiator activates the monomer by protonating or coordinating to the epoxide oxygen. The chain propagates via the repeated nucleophilic attack of a monomer's epoxide oxygen onto the activated, growing polymer chain end. researchgate.net This attack occurs at the more substituted C2 carbon, leading to a polymer backbone with a specific regiochemistry.

Anionic Ring-Opening Polymerization (AROP) is initiated by nucleophiles such as alkoxides or organometallic compounds. vaia.comrsc.orgresearchgate.net In this mechanism, the initiator attacks the less sterically hindered C3 carbon of the epoxide ring. ucalgary.cavaia.com The resulting alkoxide at the other end of the opened monomer then acts as the nucleophile to attack the next monomer unit, propagating the polymer chain. A study on the related monomer epichlorohydrin found that a catalyst system of trialkyl aluminum, phosphoric acid, and an electron donor was effective for coordinated anionic ROP. researchgate.net

Table 2: Ring-Opening Polymerization (ROP) Mechanisms for this compound

| Polymerization Type | Typical Initiators | Mechanism | Site of Monomer Attack |

| Cationic (CROP) | Protic Acids (H⁺), Lewis Acids (BF₃) | Cationic | More substituted carbon (C2) |

| Anionic (AROP) | Alkoxides (RO⁻), Organometallics | Anionic / Coordinated Anionic | Less substituted carbon (C3) |

This compound can be copolymerized with other oxirane derivatives to produce polymers with tailored properties. The reactivity ratios of the comonomers are crucial for controlling the final copolymer structure and properties. researchgate.netresearchgate.net

A detailed study on the copolymerization of epichlorohydrin (ECH), a structurally similar monomer, with ethylene (B1197577) oxide (EO), propylene (B89431) oxide (PO), and allyl glycidyl (B131873) ether (AGE) using a quaternary catalyst system (trialkyl aluminum/phosphoric acid/electron donor/water) provided insight into the relative reactivities. researchgate.net The study determined the reactivity order to be EO > PO > AGE > ECH. This indicates that ECH, and by extension the sterically bulkier this compound, is less reactive than simpler, unchlorinated oxiranes in this type of coordinated anionic copolymerization. researchgate.net This lower reactivity is attributed to both the steric hindrance and the electron-withdrawing effect of the chloromethyl group.

Table 3: Reactivity Ratios in Coordinated Anionic Copolymerization of Epichlorohydrin (ECH) and Other Oxiranes

| Monomer 1 (M₁) | Monomer 2 (M₂) | Reactivity Ratio (r₁) | Reactivity Ratio (r₂) | Interpretation |

| ECH | EO | < 1 | > 1 | EO is more reactive than ECH |

| ECH | PO | < 1 | > 1 | PO is more reactive than ECH |

| ECH | AGE | < 1 | > 1 | AGE is more reactive than ECH |

| (Data adapted from a study on Epichlorohydrin (ECH), which serves as a model for the reactivity of this compound). researchgate.net |

Influence of Initiators and Catalysts on Polymerization

The polymerization of this compound typically proceeds via a cationic ring-opening polymerization (CROP) mechanism. The choice of initiator and catalyst plays a crucial role in determining the rate of polymerization, the molecular weight, and the structure of the resulting polymer.

Common initiators for the CROP of epoxides include Brønsted acids (e.g., HClO₄, H₂SO₄) and Lewis acids (e.g., BF₃, AlCl₃, SnCl₄). These initiators generate a cationic species that attacks the oxygen atom of the oxirane ring, initiating polymerization. The counter-ion of the initiator should be non-nucleophilic to prevent premature termination of the growing polymer chain.

The table below illustrates the effect of different initiators on the polymerization of a related epoxide, propylene oxide, which can be considered analogous to the behavior of this compound.

| Initiator System | Monomer | Polymerization Conditions | Observations |

| rac-Et(Ind)₂ZrCl₂ / Borate-II / TEA | Propylene | 50 °C, Toluene | High activity observed. |

| rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ / Borate-I / TIBA | Propylene | 50 °C, Toluene | Highest activity of 11.07 x 10⁶ g/molMt·h reported. nih.gov |

This data is for propylene polymerization but illustrates the significant impact of the initiator/catalyst system on polymerization kinetics, a principle that applies to the polymerization of this compound.

Catalytic Transformations

Beyond polymerization, this compound can undergo various catalytic transformations, including cycloaddition reactions and ring-opening with various nucleophiles. The development of efficient catalytic systems is crucial for controlling the selectivity and efficiency of these reactions.

Metal-Free Catalysis in Cycloaddition Reactions

The cycloaddition of carbon dioxide (CO₂) to epoxides to form cyclic carbonates is a significant reaction from a green chemistry perspective, as it utilizes a greenhouse gas as a C1 feedstock. While often catalyzed by metal complexes, there is growing interest in metal-free catalytic systems.

For the cycloaddition of CO₂ to epoxides, various organocatalysts have been explored. These often involve a synergistic activation of both the epoxide and CO₂. For instance, systems combining a Lewis base (e.g., an amine or a phosphine) and a hydrogen bond donor (e.g., a phenol (B47542) or a urea (B33335) derivative) have proven effective for the cycloaddition of CO₂ to various epoxides. While specific studies on this compound are limited, the principles derived from other epoxides are applicable.

Synergistic Catalytic Systems for Enhanced Reactivity

Synergistic catalysis, where two or more catalytic species work in concert to enhance reaction rates and selectivity, has been effectively applied to epoxide ring-opening reactions. Bimetallic catalysts, in particular, have shown significant promise. rsc.org In these systems, one metal center can act as a Lewis acid to activate the epoxide, while the other metal center can activate the nucleophile or assist in the ring-opening step. rsc.org

For instance, bimetallic yttrium- and lanthanide-salen complexes have demonstrated high enantioselectivity in the ring-opening of meso-N-acylaziridines, a reaction mechanistically related to epoxide ring-opening. rsc.org The proposed mechanism involves the activation of the electrophile and the nucleophile at two different metal centers of the bimetallic complex. rsc.org Similarly, bimetallic zinc acetate (B1210297) complexes have been developed for the ring-opening copolymerization of cyclohexene (B86901) oxide and CO₂. epa.gov

The table below presents examples of bimetallic catalytic systems used for the ring-opening of epoxides, which could be adapted for this compound.

| Catalyst System | Epoxide | Reaction | Key Finding | Reference |

| Bimetallic Yttrium-Salen Complex | meso-N-4-nitrobenzoyl aziridines | Ring-opening with TMSCN and TMSN₃ | Highly enantioselective (~90–99% ee). rsc.org | rsc.org |

| Bimetallic Zinc Acetate Complex | Cyclohexene oxide | Copolymerization with CO₂ | Active catalyst in the absence of a co-catalyst. epa.gov | epa.gov |

| Heterodinuclear Mg(II)Co(II) Complex | Cyclohexene oxide | Copolymerization with CO₂ | High activity and selectivity at low CO₂ pressure. | researchgate.net |

Organocatalysis in Oxirane Chemistry

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for various transformations. In the context of oxirane chemistry, organocatalysts have been successfully employed for the enantioselective ring-opening of epoxides.

Chiral Brønsted acids, such as phosphoric acids, and Lewis bases, like tertiary amines and phosphines, are common classes of organocatalysts for these reactions. The mechanism often involves the activation of the epoxide by the catalyst, followed by nucleophilic attack. For example, the ring-opening of 3-substituted cyclopentene (B43876) oxides with phenols has been shown to be catalyzed by cesium carbonate, which simplifies the process and avoids the use of stronger bases like sodium hydride. arkat-usa.org

While specific applications to this compound are not extensively documented, the general principles of organocatalytic epoxide ring-opening are applicable. The regioselectivity of the attack (at the more or less substituted carbon) would be influenced by the nature of the organocatalyst, the nucleophile, and the reaction conditions.

Quantum Chemical and Computational Mechanistic Studies

Computational methods, particularly Density Functional Theory (DFT), have become invaluable for elucidating the mechanisms of chemical reactions, including those involving epoxides. These studies provide insights into reaction pathways, transition state structures, and the factors controlling reactivity and selectivity.

Density Functional Theory (DFT) Calculations on Reaction Pathways

DFT calculations can be used to model the ring-opening of this compound under various conditions. Such studies can help to understand the influence of the substituents on the epoxide ring and predict the regioselectivity of nucleophilic attack.

For example, a DFT study on the reductive ring-opening of epoxides enabled by zirconocene (B1252598) and photoredox catalysis revealed that the regioselectivity could be controlled by changing the metal center of the metallocene catalyst. chemrxiv.org The calculations indicated that the observed regioselectivity towards the more substituted alcohol was due to a shift in the transition state to a more reactant-like structure. chemrxiv.org

While a specific DFT study on the reaction pathways of this compound was not found, computational studies on similar epoxides provide a framework for understanding its reactivity. For instance, DFT calculations on the transesterification of 2-(diethylamino)ethyl methacrylate (B99206) with methanol (B129727) have elucidated the reaction mechanism and kinetics. rsc.org Similar computational approaches could be applied to investigate the polymerization and other catalytic transformations of this compound.

The following table summarizes findings from a DFT study on a related epoxide reaction, illustrating the type of insights that can be gained.

| Computational Method | Reaction Studied | Key Finding | Reference |

| DFT | Reductive ring-opening of epoxides with zirconocene and photoredox catalysis | Regioselectivity is influenced by the metal center of the catalyst, shifting the transition state. chemrxiv.org | chemrxiv.org |

| DFT | Transesterification of 2-(diethylamino)ethyl methacrylate with methanol | Elucidation of the reaction mechanism and kinetic parameters. rsc.org | rsc.org |

Molecular Dynamics Simulations of Intermolecular Interactions

MD simulations combined with quantum mechanics/molecular mechanics (QM/MM) approaches on molecules like methyloxirane reveal significant details about solute-solvent interactions. nsf.gov For instance, the study of methyloxirane in various solvents like water, methanol, and carbon tetrachloride demonstrates that the solvent molecules arrange themselves around the solute in specific "cybotactic regions". nsf.gov The nature and strength of these interactions are dependent on the properties of the solvent.

In aqueous solutions, water molecules are expected to form hydrogen bonds with the oxygen atom of the oxirane ring of this compound. The lone pairs of electrons on the oxygen atom act as hydrogen bond acceptors. Furthermore, the chlorine atom, with its partial negative charge, can also participate in halogen bonding and other dipole-dipole interactions with polar solvent molecules. nih.gov The methyl and chloromethyl groups introduce steric bulk and influence the local solvent structure.

The following table summarizes the types of intermolecular interactions that can be anticipated for this compound based on studies of similar molecules.

| Interaction Type | Participating Group on this compound | Potential Interacting Species | Significance |

|---|---|---|---|

| Hydrogen Bonding | Oxirane Oxygen | Protic solvents (e.g., water, alcohols) | Influences solubility and can play a role in acid-catalyzed ring-opening reactions. |

| Dipole-Dipole Interactions | C-O and C-Cl bonds | Polar molecules | Contributes to the overall solvation and stability of the molecule in polar media. |

| Halogen Bonding | Chlorine atom | Lewis bases, electron-rich regions | Can influence reaction pathways and intermolecular complex formation. |

| Van der Waals Forces | Entire molecule | All molecules | Contributes to non-specific interactions and packing in the condensed phase. |

MD simulations can also provide information on the conformational dynamics of the molecule. The chloromethyl group can rotate, and this flexibility can be influenced by the surrounding solvent molecules. Understanding these dynamics is important as different conformations may exhibit different reactivities.

Prediction of Reactivity and Selectivity via Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the reactivity and regioselectivity of reactions involving epoxides like this compound. The primary reaction of interest for this compound is the nucleophilic ring-opening of the strained three-membered oxirane ring.

The regioselectivity of the ring-opening reaction—whether the nucleophile attacks the more substituted (quaternary) or less substituted (methylene) carbon of the oxirane ring—is a key aspect that can be predicted using computational models. These models typically involve calculating the energy barriers for the different possible reaction pathways.

Studies on unsymmetrically substituted epoxides have shown that the regioselectivity is governed by a combination of steric and electronic factors. researchgate.net

Under basic or neutral conditions , the reaction generally proceeds via an SN2 mechanism. The nucleophile will preferentially attack the less sterically hindered carbon atom. For this compound, this would be the methylene (B1212753) carbon (C3).

Under acidic conditions , the oxygen atom of the epoxide is first protonated. This enhances the electrophilicity of the ring carbons. The positive charge is better stabilized on the more substituted carbon atom (the tertiary carbocation-like character of the quaternary carbon, C2). Consequently, the nucleophile is more likely to attack the more substituted carbon.

DFT calculations can quantify the activation energies for these competing pathways. For a related compound, 2,2-dimethyloxirane, it has been shown that under basic conditions, the attack at the less substituted carbon has a lower activation barrier due to less steric repulsion. rsc.org

The following table presents a hypothetical comparison of activation energies for the ring-opening of this compound with a generic nucleophile under different conditions, based on general principles from studies of similar epoxides.

| Reaction Condition | Site of Nucleophilic Attack | Controlling Factor | Predicted Relative Activation Energy | Expected Major Product |

|---|---|---|---|---|

| Basic/Neutral | Less substituted carbon (CH2) | Steric Hindrance | Lower | Attack at the less hindered carbon |

| Basic/Neutral | More substituted carbon (C-CH3) | Steric Hindrance | Higher | Minor or no product |

| Acidic | Less substituted carbon (CH2) | Electronic (Carbocation Stability) | Higher | Minor product |

| Acidic | More substituted carbon (C-CH3) | Electronic (Carbocation Stability) | Lower | Attack at the more substituted carbon |

Furthermore, computational models can be used to study the effect of the substituent groups on the reactivity. The electron-withdrawing nature of the chloromethyl group in this compound can influence the electronic properties of the oxirane ring, potentially affecting the activation energies of the ring-opening reaction compared to a simple alkyl-substituted epoxide. DFT studies can precisely model these electronic effects. nih.gov The development of machine learning models trained on DFT data is also an emerging area for the high-throughput prediction of reaction outcomes for various epoxides. rsc.org

Advanced Applications in Organic Synthesis

Building Block for Complex Molecule Synthesis

2-(Chloromethyl)-2-methyloxirane is a valuable intermediate in the creation of intricate molecular architectures. google.com Its dual reactivity enables chemists to introduce specific functional groups and stereocenters with a high degree of control.

The epoxide ring of this compound is susceptible to nucleophilic attack, leading to ring-opening reactions that introduce new functionalities. cymitquimica.com This reactivity is harnessed to produce a diverse range of functionalized compounds. For example, it is a key component in the synthesis of tris(β-methylglycerol) isocyanurate, a compound used in the production of flame retardants and other polymer additives. Additionally, its reaction with naphthol derivatives yields naphthalenyl oxiranes, which are important precursors in the pharmaceutical and agrochemical industries.

A general laboratory synthesis of this compound involves the epoxidation of 3-chloro-2-methylpropene (B57409). chemicalbook.com A common method utilizes N-bromosuccinimide and sodium hydroxide (B78521) in an aqueous medium. chemicalbook.com

Table 1: Laboratory Synthesis of this compound

| Starting Material | Key Reagents | Conditions | Yield (%) |

|---|

This table summarizes a common laboratory method for the synthesis of this compound. chemicalbook.com

The synthesis of optically active compounds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals. This compound can be used to introduce chirality into a molecule in a stereoselective manner. Methods have been developed for the synthesis of enantiomerically pure (R)- and (S)-alkyloxiranes from optically active 2-chloroalkanoic acids, which are themselves derived from amino acids. orgsyn.org This process involves the conversion of the 2-chloroalkanoic acid to a 2-chloroalkan-1-ol, followed by cyclization to the corresponding oxirane with an inversion of configuration at the stereocenter. orgsyn.org This allows for the controlled synthesis of chiral building blocks for more complex molecules. For instance, (R)-methyloxirane can be prepared from (S)-alanine. orgsyn.org

The enantiomeric purity of the resulting oxiranes can be precisely determined using techniques like complexation gas chromatography. orgsyn.org Research has shown that the degree of racemization during this process is generally low, often less than 1.5%. orgsyn.org

Precursor for Biologically Active Compounds

The unique structural features of this compound make it a valuable precursor for the synthesis of a variety of biologically active compounds, including pharmaceutical intermediates and complex drug scaffolds. google.comorgsyn.org

This oxirane derivative is instrumental in the synthesis of key intermediates for pharmaceuticals. For example, it is used in the preparation of an intermediate for Baricitinib, a Janus kinase (JAK) inhibitor used to treat inflammatory conditions. researchgate.net The synthesis involves the reaction of 2-(chloromethyl)oxirane with other reagents to construct the core azetidine (B1206935) structure of a key intermediate. researchgate.net Furthermore, a practical stereoselective synthesis of an α-trifluoromethyl-α-alkyl epoxide, an important pharmaceutical intermediate, has been reported, highlighting the utility of such epoxides in medicinal chemistry. nih.gov

The reactivity of this compound allows for its incorporation into larger, more complex molecular frameworks that serve as the basis for new drug candidates. The ability to introduce specific functionalities and stereocenters is critical in designing molecules that can interact with biological targets with high affinity and selectivity. For instance, the synthesis of various 2-substituted epichlorohydrins and their subsequent reactions have been explored to create diverse molecular structures. metu.edu.tr The development of novel benzofuran (B130515) derivatives with antitumor activity and chalcone-sulfonamide hybrids with antiproliferative effects showcases the broader context of building complex, biologically active molecules where versatile epoxides can play a role. mdpi.com

Materials Science and Polymer Chemistry

The applications of this compound extend beyond organic synthesis into the realm of materials science and polymer chemistry. Its ability to undergo polymerization and copolymerization reactions makes it a valuable monomer for creating a variety of polymers with tailored properties.

This compound is used as a monomer in the synthesis of various polymers. For example, it can be polymerized with 1,2-ethanediamine and N-methylmethanamine to create a polymer used in products like water clarifiers. whatsinproducts.com It is also a component in the synthesis of polymers with formaldehyde (B43269) and 2-methylphenol, which find use in paints, coatings, adhesives, and electronic devices. haz-map.com Furthermore, it can be copolymerized with other oxiranes, such as 2-methyloxirane, to form polymers with specific characteristics. nih.govsigmaaldrich.com Starch can also be modified by polymerizing it with 2-(chloromethyl)oxirane and 2-methyloxirane. epa.gov

Table 2: Examples of Polymers Incorporating this compound

| Co-monomers | Polymer Application |

|---|---|

| 1,2-Ethanediamine, N-Methylmethanamine | Water Clarifiers |

| Formaldehyde, 2-Methylphenol | Paints, Coatings, Adhesives |

| 2-Methyloxirane | Specialty Polymers |

This table provides examples of polymers synthesized using this compound and their applications. whatsinproducts.comhaz-map.comnih.govepa.gov

Monomer in Polymer and Resin Production

This compound, also known as 2-methyl epichlorohydrin (B41342), serves as a crucial monomer in the synthesis of a variety of polymers and resins. lookchem.com Its bifunctional nature, possessing both a reactive epoxide ring and a chloromethyl group, allows for its incorporation into polymer backbones and for subsequent modifications. This versatility makes it a valuable building block in polymer chemistry.

The compound is used in the production of homopolymers, such as poly(this compound), and is frequently copolymerized with other monomers to create complex resins with tailored properties. For instance, it is a known component in copolymers with formaldehyde and phenols like 2-methylphenol or bisphenol A. haz-map.comepa.govnih.gov It also undergoes polymerization with other oxiranes, such as 2-methyloxirane (propylene oxide), to form polyether structures. pinpools.comnih.govepa.gov These polymers find applications in various industrial sectors. haz-map.comatamanchemicals.com

The synthesis of these polymers often involves ring-opening polymerization of the epoxide group. The chloromethyl group can either be retained in the final polymer for specific functionalities or used as a site for further chemical reactions.

Table 1: Examples of Polymers Incorporating this compound

| Polymer Type | Co-monomers | Resulting Polymer Structure |

| Epoxy Resin | Formaldehyde, 2-Methylphenol | Formaldehyde, polymer with 2-(chloromethyl)oxirane and 2-methylphenol haz-map.comepa.gov |

| Epoxy Resin | Formaldehyde, 4,4'-(1-methylethylidene)bis[phenol] (Bisphenol A), 2-methyloxirane, etc. | Complex copolymer structures for specialized applications nih.govepa.gov |

| Polyether | 2-Methyloxirane | Oxirane, 2-(chloromethyl)-, polymer with 2-methyloxirane pinpools.comnih.gov |

| Starch Derivative | Starch, 2-Methyloxirane | Starch, polymer with 2-(chloromethyl)oxirane and 2-methyloxirane epa.gov |

Tailoring Polymer Structure and Properties

The unique structure of this compound provides chemists with significant control over the final properties of the polymers. The epoxide ring is susceptible to both anionic and cationic ring-opening polymerization, which dictates the growth of the polymer chain. The choice of initiator and reaction conditions can influence the molecular weight and polydispersity of the resulting polymer.

The pendant chloromethyl group (-CH₂Cl) is a key feature for tailoring polymer properties. This reactive site allows for post-polymerization modification, a powerful strategy for introducing a wide range of functional groups into the polymer structure. For example, the chlorine atom can be displaced by various nucleophiles to introduce functionalities that can alter the polymer's solubility, thermal stability, chemical resistance, or adhesive properties. One notable application is in the production of flame retardants and other specialized polymer additives. By carefully selecting the co-monomers and the subsequent derivatization reactions, polymers can be engineered for highly specific end-uses.

Applications in Coatings, Adhesives, and Composites

The polymers and resins derived from this compound are utilized in the formulation of high-performance materials such as coatings, adhesives, and composites. haz-map.com When copolymerized with compounds like formaldehyde and phenols, it forms epoxy resins that are valued for their strong adhesion, chemical resistance, and durability. epa.gov

Coatings: These resins are used in protective paints and coatings for various surfaces. The cross-linked polymer network provides a robust barrier against corrosion and environmental degradation. haz-map.com

Adhesives: The adhesive properties of these polymers are exploited in structural adhesives that can bond a wide variety of materials. The ability to form strong, durable bonds makes them suitable for demanding applications in electronics and construction. haz-map.comepa.gov

Composites: In composite materials, these resins act as the matrix that binds reinforcing fibers (such as fiberglass or carbon fiber) together. The resulting composites are lightweight, strong, and find use in various advanced applications.

Derivatization Strategies for Analytical and Synthetic Purposes

The reactivity of this compound makes it amenable to various derivatization strategies. These chemical modifications are performed not only to synthesize new molecules but also to facilitate its analysis by converting it into a form that is more suitable for specific analytical techniques. jfda-online.comresearchgate.net Derivatization can improve volatility, enhance thermal stability, and introduce chromophores or other features that improve detectability. jfda-online.comresearchgate.net

Formation of Derivatives for Chromatographic Analysis

For analysis by gas chromatography (GC), it is often necessary to derivatize polar or thermally labile compounds to improve their chromatographic behavior and ensure they can be vaporized without decomposition. jfda-online.comresearchgate.net While this compound is itself volatile, its reactive epoxide ring can lead to interactions with the GC system. Furthermore, its reaction products, which may be of analytical interest, often require derivatization.

Common derivatization strategies applicable to the reaction products of this epoxide include:

Silylation: The ring-opening of the epoxide (e.g., through hydrolysis) yields a diol containing a primary and a tertiary hydroxyl group. These hydroxyl groups can be converted into trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). gcms.cz This process replaces the active hydrogen atoms, reducing polarity and increasing volatility, which is ideal for GC analysis. researchgate.netgcms.cz

Acylation: Hydroxyl and amino groups can be derivatized through acylation using reagents like pentafluoropropionic anhydride (B1165640). jfda-online.com This not only increases volatility but also introduces fluorine atoms, which greatly enhances the sensitivity of detection by an electron capture detector (ECD) or in negative chemical ionization mass spectrometry (NCI-MS). jfda-online.com

Alkylation: The chloro group can be targeted for derivatization. For instance, alkylation reactions can be used to introduce other functional groups. Recently, pre-column derivatization methods using reagents like triphenylmethanamine have been developed for the HPLC analysis of unstable halogenated compounds, forming stable derivatives with strong UV chromophores. researchgate.net A similar strategy could be adapted for derivatives of this compound.

Table 2: Potential Derivatization Reagents for Chromatographic Analysis of this compound Reaction Products

| Derivatization Technique | Target Functional Group | Reagent Example | Purpose |

| Silylation | Hydroxyl (-OH) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) gcms.cz | Increase volatility, thermal stability for GC gcms.cz |

| Acylation | Hydroxyl (-OH), Amino (-NH₂) | Pentafluoropropionic anhydride jfda-online.com | Increase volatility, enhance ECD/MS detection jfda-online.com |

| Alkylation | Chloro (-Cl), Amino (-NH₂) | Triphenylmethanamine researchgate.net | Form stable, UV-active derivatives for HPLC researchgate.net |

| Oximation | Carbonyl (C=O) | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) tcichemicals.com | Derivatize potential keto-group containing products for GC-ECD analysis tcichemicals.com |

Derivatization for Spectroscopic Characterization

Derivatization is also a valuable tool for structural elucidation using spectroscopic methods, particularly mass spectrometry (MS) and, to a lesser extent, nuclear magnetic resonance (NMR) spectroscopy.

In mass spectrometry, which is often coupled with GC (GC-MS), the derivatization of an analyte changes its molecular weight and fragmentation pattern. researchgate.net This can be highly informative for confirming the structure of a molecule. For example, silylation introduces a characteristic Si(CH₃)₃ group, leading to predictable mass shifts and fragment ions (e.g., a prominent ion at m/z 73), which helps in identifying the presence of hydroxyl groups in the original molecule. Creating derivatives with specific isotopic signatures or with functional groups that direct fragmentation in a predictable way can greatly aid in the interpretation of mass spectra. rsc.org

For NMR spectroscopy, while the primary structure of this compound and its simple reaction products can often be determined directly, derivatization can be employed in more complex scenarios. For example, the formation of diastereomers by reacting a chiral derivative with a chiral derivatizing agent can be used to determine enantiomeric purity via NMR, as the corresponding nuclei in the two diastereomers are no longer chemically equivalent and will exhibit different chemical shifts.

Biological and Biochemical Research Aspects

Biochemical Reactivity and Interaction with Biomolecules

The biological and biochemical relevance of 2-(Chloromethyl)-2-methyloxirane is fundamentally linked to the chemical reactivity of its structure. The compound possesses an epoxide group, a three-membered ring containing an oxygen atom, which is central to its interactions with biological molecules.

This compound functions as an electrophile, a molecule that is attracted to electrons and reacts by accepting an electron pair to form a covalent bond. nih.govnih.gov The high reactivity of the epoxide ring is due to significant ring strain and the polarity of the carbon-oxygen bonds, which renders the carbon atoms electron-deficient and thus susceptible to attack by nucleophiles. The presence of the chloromethyl group further influences the molecule's electrophilicity.

In biological systems, numerous molecules and functional groups act as nucleophiles, possessing lone pairs of electrons or electron-rich centers. These nucleophilic species can react with electrophiles like this compound. nih.govnih.gov The most common biological nucleophiles are the side chains of amino acids within proteins, such as the thiol group of cysteine, the imidazole (B134444) ring of histidine, and the amino group of lysine, as well as nitrogen sites on DNA bases. nih.govnih.gov The sulfhydryl thiol (RSH) of cysteine can be ionized under specific conditions to the more reactive thiolate anion (RS-), which is a particularly soft and highly reactive nucleophile. nih.govnih.govresearchgate.net According to the Hard and Soft, Acids and Bases (HSAB) theory, soft electrophiles preferentially react with soft nucleophiles. nih.govresearchgate.net This principle governs the selective targeting of cysteine thiolates by a wide range of electrophiles in biological contexts. nih.gov

The reaction mechanism typically involves a nucleophilic attack on one of the carbon atoms of the oxirane ring. This leads to the opening of the strained ring in what is usually an S_N2-type reaction, particularly under basic conditions. The steric hindrance caused by the chloromethyl group can influence the reaction kinetics, potentially slowing the rate of nucleophilic attack compared to a less substituted oxirane.

Table 1: Examples of Nucleophilic Biological Species and Interaction Sites

| Nucleophile Class | Specific Example | Reactive Site |

|---|---|---|

| Amino Acid Residues | Cysteine | Thiolate (RS⁻) group nih.govnih.gov |

| Amino Acid Residues | Histidine | Imidazole ring nitrogen |

| Amino Acid Residues | Lysine | Epsilon-amino group |

The electrophilic attack by a biological nucleophile on the oxirane ring of this compound results in the formation of a stable, covalent bond. This process, known as adduction, creates a new, larger molecule referred to as a covalent adduct. nih.govnih.gov These reactions are typically irreversible and can lead to the permanent modification of biological macromolecules like proteins and DNA. nih.govnih.gov

The formation of covalent adducts with cellular macromolecules is a key mechanism through which many reactive electrophiles exert their biological effects. nih.gov When a molecule like this compound reacts with a protein, it can alter the protein's structure and function. Similarly, the formation of DNA adducts can have significant consequences for the integrity of genetic information. nih.gov The study of such adducts is crucial for understanding the mechanisms of chemical toxicity and carcinogenesis. nih.gov Techniques like ³²P-postlabeling are used to detect and quantify DNA adducts formed by reactive chemicals. nih.gov

Mechanistic Studies of Biological Activity

Research into this compound extends to its application as a tool in the synthesis of new molecules with potential biological and therapeutic relevance.

Due to its reactive epoxide group, this compound serves as a valuable intermediate and building block in organic synthesis. The ring-opening reactions it undergoes with various nucleophiles allow for the construction of more complex molecular architectures. This property is exploited in the synthesis of compounds for the pharmaceutical and agrochemical industries.

For instance, the reaction of this compound with naphthol can produce naphthalenyl oxiranes, which are significant precursors in the development of new chemical entities. Its utility is also demonstrated in the synthesis of molecules like tris(β-methylglycerol) isocyanurate, which has applications in the production of polymer additives. The ability to introduce a functionalized three-carbon unit makes this compound a versatile reagent in the synthesis of a diverse range of biologically active molecules. mdpi.comdntb.gov.ua

Table 2: Synthetic Applications of this compound

| Reactant | Product Class | Industrial Relevance |

|---|---|---|

| Naphthol | Naphthalenyl derivatives | Pharmaceuticals, Agrochemicals |

The chemical characteristics of this compound make it and its derivatives subjects of interest in drug development research. Its role as a synthetic intermediate allows for the creation of libraries of novel compounds that can be screened for various biological activities, including anti-inflammatory, antibacterial, or antiproliferative effects. mdpi.commdpi.com

For example, derivatives synthesized from related chloromethyl compounds have shown antibacterial activity. mdpi.com The general strategy involves using the reactive nature of such building blocks to generate a diverse set of molecules, which are then tested to identify potential therapeutic leads. While not a therapeutic agent itself, its function as a precursor is a key step in the discovery pipeline for new drugs. scbt.com

Analytical Methodologies for 2 Chloromethyl 2 Methyloxirane

Chromatographic Techniques for Separation and Quantification

Chromatography is an essential tool for determining the purity of 2-(Chloromethyl)-2-methyloxirane and for quantifying it in various matrices. The choice of technique depends on the specific analytical goal, such as routine purity assessment or the separation of stereoisomers.

Gas chromatography (GC) is the most widely utilized method for assessing the purity of volatile compounds like this compound. Commercial suppliers commonly use GC to verify the purity of their products, often reporting levels of 97% or higher. fishersci.ca The technique separates components of a sample based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Detection is typically achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS), which provides both quantification and structural information. nih.govresearchgate.net The combination, known as GC-MS, is a powerful tool for identifying impurities by comparing their mass spectra to reference libraries. nih.gov

Below is a table detailing typical parameters for the GC analysis of this compound.

| Parameter | Typical Value/Condition | Purpose |

| Column Type | Capillary Column (e.g., DB-624) | Provides high-resolution separation of volatile compounds. |

| Carrier Gas | Helium or Nitrogen | Acts as the mobile phase to transport the sample through the column. |

| Flow Rate | 1-2 mL/min | Controls the speed of separation and influences peak resolution. |

| Injection Mode | Split/Splitless | Introduces a small, precise amount of the vaporized sample onto the column. |

| Temperature Program | Gradient | Separates compounds based on their boiling points and interaction with the stationary phase. |

| Detector | FID or MS | Detects and quantifies the separated components emerging from the column. |

While GC is prevalent, Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), offers alternative methods for analysis. bldpharm.com These techniques are especially useful for less volatile or thermally sensitive compounds. For oxirane derivatives, reverse-phase chromatography is a common approach. consensus.app

In a typical LC method, separation is achieved on a reversed-phase column (e.g., C18) using a gradient elution of a polar mobile phase, such as a mixture of water and a more nonpolar organic solvent like acetonitrile. consensus.app Detection is often performed using a UV detector, as the molecule possesses chromophores that absorb in the UV range. consensus.app Coupling LC with Mass Spectrometry (LC-MS) enhances the analytical power by providing molecular weight and structural data for the separated components. bldpharm.com

Since this compound is a chiral molecule, distinguishing between its (R) and (S) enantiomers is critical, especially when it is used in stereoselective synthesis. Chiral chromatography is the primary method for separating and quantifying these enantiomers to determine the enantiomeric purity or enantiomeric excess (ee) of a sample.

This separation can be accomplished using either chiral GC or chiral LC. The methodology relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Biocatalytic methods, which use enzymes for stereoselective epoxidation, often necessitate such analytical techniques to confirm the stereochemical outcome of the reaction.

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation of this compound. These methods provide detailed information about the molecule's atomic composition, connectivity, and functional groups, serving as an unambiguous confirmation of its identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of the molecule. Both ¹H NMR and ¹³C NMR spectra provide critical data for structural confirmation.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the different hydrogen atoms. For this compound, distinct signals are expected for the protons of the methyl group (CH₃), the chloromethyl group (CH₂Cl), and the two diastereotopic protons of the oxirane ring methylene (B1212753) group (CH₂O). The integration of these signals corresponds to the number of protons in each group, while the splitting patterns reveal adjacent proton relationships.

¹³C NMR: The carbon NMR spectrum distinguishes the different carbon atoms within the molecule. Signals would confirm the presence of the methyl carbon, the chloromethyl carbon, the oxirane methylene carbon, and the quaternary carbon of the oxirane ring.

The following table summarizes the expected NMR data for this compound.

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | -CH₃ (Methyl) | ~1.4 | Singlet (s) |

| ¹H | -CH₂- (Oxirane Ring) | ~2.7, ~2.9 | Doublets (d) |

| ¹H | -CH₂Cl (Chloromethyl) | ~3.5 | Singlet (s) |

| ¹³C | -CH₃ (Methyl) | ~20 | Quartet |

| ¹³C | -CH₂- (Oxirane Ring) | ~50 | Triplet |

| ¹³C | -C- (Quaternary) | ~60 | Singlet |

| ¹³C | -CH₂Cl (Chloromethyl) | ~45 | Triplet |

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound, which serves as a chemical fingerprint. The molecular weight of this compound is 106.55 g/mol . nih.gov

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with electrons, causing it to ionize and fragment in a predictable manner. A key feature in the mass spectrum of this compound is the presence of two molecular ion peaks, [M]⁺ and [M+2]⁺, at m/z 106 and 108, respectively. Their approximate 3:1 intensity ratio is characteristic of a compound containing a single chlorine atom, due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Characteristic fragment ions provide further structural evidence.

| m/z (mass-to-charge ratio) | Proposed Fragment | Significance |

| 106 / 108 | [C₄H₇ClO]⁺ | Molecular ion peak, confirming the molecular weight and presence of one chlorine atom. |

| 91 | [M - CH₃]⁺ | Loss of the methyl group. |

| 71 | [M - Cl]⁺ | Loss of the chlorine atom. |

| 57 | [C₄H₉]⁺ | Cleavage of the oxirane ring and loss of chlorine. |

| 49 / 51 | [CH₂Cl]⁺ | Chloromethyl cation. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy serves as a valuable tool for the qualitative analysis of this compound, providing information about the presence of its key functional groups. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational frequencies of its molecular bonds.

The presence of the oxirane (epoxide) ring is confirmed by characteristic C-O-C stretching vibrations. Generally, the asymmetric stretching of the epoxide ring gives rise to a band in the region of 950-815 cm⁻¹, while the symmetric stretching appears around 880-750 cm⁻¹. Another key feature is the C-Cl stretching vibration from the chloromethyl group, which is typically observed in the 800-600 cm⁻¹ range. Additionally, the spectrum will exhibit C-H stretching vibrations from the methyl and methylene groups, typically in the 3000-2850 cm⁻¹ region.

While a specific, publicly available, fully annotated IR spectrum for this compound is not readily found in scientific literature, data for the closely related compound, 2-(chloromethyl)oxirane (epichlorohydrin), from the NIST Chemistry WebBook can provide some comparative insights. For 2-(chloromethyl)oxirane, characteristic absorption bands are present that confirm the epoxide ring and the C-Cl bond. nist.gov

A detailed analysis of the IR spectrum for this compound would involve the precise assignment of these characteristic bands. The table below outlines the expected characteristic IR absorption bands for the compound based on known functional group absorption regions.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C-H (Alkyl) | Stretching | 2950 - 2850 |

| C-O-C (Epoxide) | Asymmetric Stretching | 950 - 860 |

| C-O (Epoxide) | Symmetric Stretching | 880 - 750 |

| C-Cl (Chloroalkane) | Stretching | 800 - 600 |

Table 1: Characteristic Infrared Absorption Bands for this compound.

Advanced Detection and Quantification Strategies

For the detection and quantification of this compound at trace levels, particularly in complex matrices such as active pharmaceutical ingredients (APIs), more advanced and sensitive techniques are required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and strategies involving chemical derivatization are at the forefront of these methodologies.

LC-MS/MS for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This makes it an ideal method for the trace-level quantification of potential genotoxic impurities like this compound in pharmaceuticals and other materials. The high selectivity of LC-MS/MS allows for the detection of the target analyte even in the presence of high concentrations of a main component or other impurities.

While a specific, validated LC-MS/MS method for this compound is not widely published, the principles of method development for similar small, reactive molecules can be applied. A typical LC-MS/MS method would involve the following:

Chromatographic Separation: A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system would be used to separate this compound from the sample matrix. A C18 column is a common choice for such separations.

Mobile Phase: The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with a modifier such as formic acid or ammonium acetate (B1210297) to improve chromatographic peak shape and ionization efficiency.

Ionization: Electrospray ionization (ESI) is a commonly used ionization technique for this type of analysis, as it is a soft ionization method that minimizes fragmentation of the analyte in the source.

Mass Spectrometry Detection: A triple quadrupole mass spectrometer is typically used in multiple reaction monitoring (MRM) mode. This involves selecting the protonated molecule ([M+H]⁺) of this compound as the precursor ion in the first quadrupole. This precursor ion is then fragmented in the collision cell (second quadrupole), and specific product ions are monitored in the third quadrupole. This process of monitoring specific precursor-to-product ion transitions provides a high degree of selectivity and sensitivity.

For a compound with a molecular weight of 106.55 g/mol , the protonated molecule [M+H]⁺ would have an m/z of approximately 107.55. The selection of specific and sensitive product ions would require experimental optimization.

The table below outlines a hypothetical set of parameters for an LC-MS/MS method for the trace analysis of this compound, based on methods for similar compounds. rasayanjournal.co.in

| Parameter | Condition |

| LC System | UHPLC or HPLC |

| Column | C18, e.g., 100 mm x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Optimized for separation from matrix |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 1 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z 107.55 (tentative for [M+H]⁺) |

| Product Ion (Q3) | To be determined experimentally |

Table 2: Hypothetical LC-MS/MS Parameters for Trace Analysis of this compound.

Derivatization for Enhanced Detection Sensitivity

For compounds that exhibit poor ionization efficiency in the mass spectrometer or lack a strong chromophore for UV detection, chemical derivatization can be a powerful strategy to enhance detection sensitivity. Derivatization involves chemically modifying the analyte to introduce a functional group that improves its analytical properties. For a small, volatile, and relatively non-polar molecule like this compound, derivatization can significantly improve its detectability in LC-MS analysis.

Several derivatization strategies are applicable to epoxides: